molecular formula C16H16O9 B12290158 Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate

Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate

Cat. No.: B12290158
M. Wt: 352.29 g/mol
InChI Key: NLCKRAQRRCQKMC-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate is a structurally complex organic compound featuring a methyl esterified carboxylic acid moiety attached to a trihydroxy-substituted oxane (a six-membered oxygen-containing ring) and a 2-oxochromen-7-yl group linked via an ether oxygen. The 2-oxochromen-7-yl group, a coumarin derivative, is associated with fluorescence, antioxidant properties, and enzyme inhibition .

This compound is likely used in pharmacological research, reference standards, and as a synthetic precursor, as inferred from structurally related compounds in the evidence (e.g., 8-O-Acetylshanzhiside Methyl Esters, which share functional group motifs) .

Properties

IUPAC Name

methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKRAQRRCQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the following steps:

    Formation of the Chromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Glycosylation: The chromenone derivative is then glycosylated with a suitable sugar donor to form the glycoside linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dihydro derivatives.

Scientific Research Applications

Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and chromenone moiety may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Acetylated Derivatives

A key analogue is Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate (), where the hydroxyl groups on the oxane ring are acetylated.

  • Functional Group Impact : Acetylation increases lipophilicity (higher logP), enhancing membrane permeability and metabolic stability compared to the target compound’s hydrophilic trihydroxy structure. Acetylated derivatives often act as prodrugs, with esterase-mediated hydrolysis releasing the active hydroxylated form in vivo .
  • Applications: The acetylated variant is labeled with stable isotopes (13C6), making it suitable for metabolic tracing studies or quantitative mass spectrometry, unlike the non-labeled target compound .
Property Target Compound Acetylated Derivative ()
Oxane Substituents 3,4,5-Trihydroxy 3,4,5-Triacetyloxy
LogP (Predicted) Lower (hydrophilic) Higher (lipophilic)
Primary Use Pharmacological research Isotopic tracing, metabolic studies

Structural Analogues: Cyclopenta[c]pyran Derivatives

8-O-Acetylshanzhiside Methyl Ester () shares a methyl ester and glycosidic linkage but replaces the oxane ring with a cyclopenta[c]pyran system.

  • Structural Impact: The cyclopenta[c]pyran core introduces a fused bicyclic structure, altering conformational flexibility and steric interactions compared to the monocyclic oxane. This may affect binding affinity to biological targets (e.g., enzymes or receptors).
  • Biological Relevance : Both compounds are used as reference standards, but the cyclopenta[c]pyran derivative’s unique ring system could confer distinct pharmacological profiles, such as anti-inflammatory or neuroprotective effects .

Functional Group Variations: Ester vs. Carboxylic Acid

references compounds with a trihydroxyoxane-2-carboxylic acid linked to chromen, contrasting with the target’s methyl ester.

  • Solubility and Reactivity : The carboxylic acid form is more polar and may form salts (e.g., sodium or potassium), enhancing aqueous solubility. The methyl ester, being less polar, is more volatile and may exhibit better absorption in lipid-rich environments.
  • Synthetic Utility : The ester group in the target compound serves as a protective moiety, enabling selective derivatization of other functional groups during synthesis .

Biological Activity

Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of glycosides and is characterized by its unique structure that includes multiple hydroxyl groups and a chromenone moiety. The molecular formula is C16H22O7C_{16}H_{22}O_7, with a molecular weight of approximately 326.34 g/mol. Its structural complexity contributes to its varied biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often compared to standard antioxidants like ascorbic acid.

Assay IC50 (μg/mL) Comparison
DPPH Radical Scavenging58.36Higher than ascorbic acid
ABTS Radical Scavenging20.51Comparable to other extracts

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes associated with metabolic disorders:

  • Pancreatic Lipase Inhibition : This inhibition is crucial for managing obesity and diabetes by reducing fat absorption.
  • α-Glucosidase Inhibition : It helps in controlling postprandial blood glucose levels by slowing carbohydrate digestion.

Cytotoxicity and Anticancer Activity

Studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15.0Induces apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Interaction : The compound exhibits competitive inhibition against enzymes like pancreatic lipase and α-glucosidase, which play significant roles in carbohydrate metabolism.
  • Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Diabetic Rats : A study conducted on diabetic rats showed that administration of the compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis more effectively than standard chemotherapeutic agents.

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